molecular formula C17H22F2N6 B12236089 6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine

6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine

Cat. No.: B12236089
M. Wt: 348.4 g/mol
InChI Key: GPPZLCQVRFFVOY-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine involves several steps, starting from basic organic compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of specific kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-ethyl-5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine apart is its dual fluorination and the presence of a piperidine ring, which enhances its biological activity and specificity. This makes it a promising candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C17H22F2N6

Molecular Weight

348.4 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-N-methylpyrimidin-4-amine

InChI

InChI=1S/C17H22F2N6/c1-3-14-15(19)17(23-11-21-14)24(2)9-12-4-6-25(7-5-12)16-13(18)8-20-10-22-16/h8,10-12H,3-7,9H2,1-2H3

InChI Key

GPPZLCQVRFFVOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC=C3F)F

Origin of Product

United States

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